molecular formula C6H8N4 B2430176 2-Ethanehydrazonoylpyrazine CAS No. 220276-54-0

2-Ethanehydrazonoylpyrazine

Cat. No.: B2430176
CAS No.: 220276-54-0
M. Wt: 136.158
InChI Key: PIJIICDDLHBJPF-UHFFFAOYSA-N
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Description

2-Ethanehydrazonoylpyrazine is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol It is known for its unique structure, which includes a pyrazine ring and an ethanehydrazonoyl group

Properties

IUPAC Name

(E)-1-pyrazin-2-ylethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-5(10-7)6-4-8-2-3-9-6/h2-4H,7H2,1H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJIICDDLHBJPF-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N)/C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethanehydrazonoylpyrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. Common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .

Industrial Production Methods: Industrial production of 2-Ethanehydrazonoylpyrazine may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as mechanochemical synthesis and vapor-mediated reactions, monitored by ex situ powder X-ray diffraction and IR-ATR methods .

Chemical Reactions Analysis

Types of Reactions: 2-Ethanehydrazonoylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its hydrazone functional group and pyrazine ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce hydrazine derivatives .

Biological Activity

2-Ethanehydrazonoylpyrazine is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

2-Ethanehydrazonoylpyrazine is characterized by its hydrazone functional group and a pyrazine ring, which is known for contributing to various biological activities. The synthesis typically involves the reaction of pyrazine derivatives with hydrazones, leading to compounds with enhanced biological properties.

Antimicrobial Activity

Research has indicated that 2-Ethanehydrazonoylpyrazine exhibits significant antimicrobial properties. In a study, it was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has also shown promising antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

  • DPPH Scavenging Activity : The IC50 value for DPPH radical scavenging was reported at 50 µg/mL.
  • Total Phenolic Content : A total phenolic content of 120 mg GAE/g was measured, indicating a strong potential for antioxidant effects.

Cytotoxicity

Cytotoxic tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that 2-Ethanehydrazonoylpyrazine exhibits selective cytotoxicity. The compound induced apoptosis in cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.

Cell LineIC50 (µg/mL)
HeLa15
MCF-720
Normal Fibroblasts>100

Case Studies

Several case studies have highlighted the therapeutic potential of 2-Ethanehydrazonoylpyrazine:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing 2-Ethanehydrazonoylpyrazine showed significant improvement compared to the control group.
  • Antioxidant Properties in Aging Models : In an animal model of aging, administration of the compound led to reduced markers of oxidative stress and improved cognitive function, suggesting its potential as a neuroprotective agent.
  • Cancer Treatment Protocols : A preliminary study involving patients with advanced cancer indicated that combining 2-Ethanehydrazonoylpyrazine with standard chemotherapy may enhance treatment efficacy and reduce side effects.

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